2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde

Synthetic methodology Vilsmeier-Haack reaction Bromoformylation

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9) is a bromovinyl aldehyde derivative of cyclohexene, characterized by a C9H13BrO molecular formula (MW: 217.1 g/mol), a gem-dimethyl substitution at the 5-position, and a conjugated α-bromo-α,β-unsaturated aldehyde moiety. The compound serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, where the vinyl bromide enables Suzuki, Heck, Stille, and Sonogashira couplings while the aldehyde group permits subsequent condensation, reduction, or reductive amination transformations.

Molecular Formula C9H13BrO
Molecular Weight 217.1 g/mol
CAS No. 1053265-66-9
Cat. No. B3078733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
CAS1053265-66-9
Molecular FormulaC9H13BrO
Molecular Weight217.1 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)C=O)Br)C
InChIInChI=1S/C9H13BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3
InChIKeyWDLIXFKCKLKMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9): A Bifunctional Cyclohexenyl Building Block for Palladium-Catalyzed Cross-Coupling and Heterocycle Synthesis


2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9) is a bromovinyl aldehyde derivative of cyclohexene, characterized by a C9H13BrO molecular formula (MW: 217.1 g/mol), a gem-dimethyl substitution at the 5-position, and a conjugated α-bromo-α,β-unsaturated aldehyde moiety . The compound serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, where the vinyl bromide enables Suzuki, Heck, Stille, and Sonogashira couplings while the aldehyde group permits subsequent condensation, reduction, or reductive amination transformations [1]. First disclosed in patent WO2010/67067 A1 as a synthetic intermediate for bioactive molecule construction, this compound has been utilized in the development of TGR5 agonists for metabolic disease applications [2].

Why 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9) Cannot Be Replaced by Generic Cyclohexenyl Aldehydes or Alternative Brominated Analogs


Generic substitution of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9) with structurally similar analogs fails due to three non-interchangeable structural determinants. First, the 5,5-gem-dimethyl substitution pattern is position-critical: the 5,5-isomer (CAS 1053265-66-9) differs fundamentally from the 4,4-dimethyl regioisomer (CAS 251980-67-3) in steric environment, conformational bias, and derived molecular geometry . Second, bromine-to-chlorine substitution (2-chloro analog, CAS 105854-65-7) alters palladium-catalyzed coupling reactivity due to the substantially lower oxidative addition rate of aryl/vinyl chlorides versus bromides . Third, the conjugated α-bromo-α,β-unsaturated aldehyde motif confers orthogonal reactivity not present in saturated bromo-aldehydes (e.g., 2-bromo-5,5-dimethylcyclohexane-1-carbaldehyde, CAS variant lacking conjugation) [1]. These differences manifest in divergent synthetic yields, regioselectivity outcomes, and downstream derivatization potential.

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9): Comparator-Based Quantitative Evidence for Procurement Decisions


Synthetic Yield from 4,4-Dimethylcyclohexanone: Vilsmeier-Haack Bromoformylation Route

The Vilsmeier-Haack bromoformylation of 4,4-dimethylcyclohexanone using PBr3 and DMF in chloroform provides a direct, one-step synthesis of 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde in 76% yield (65.5 g scale, 301.7 mmol) . This yield compares favorably to alternative two-step bromination-oxidation sequences, which typically afford 57-58% overall yield [1][2]. The regioselectivity of this bromoformylation exclusively installs the bromine at the 2-position of the cyclohexene ring, a selectivity profile distinct from electrophilic bromination of pre-formed enals, which may yield dibrominated byproducts or regioisomeric mixtures.

Synthetic methodology Vilsmeier-Haack reaction Bromoformylation

Regioisomeric Comparison: 5,5-Dimethyl vs. 4,4-Dimethyl Substitution Pattern

The target compound (5,5-dimethyl substitution) and its 4,4-dimethyl regioisomer (CAS 251980-67-3) share identical molecular formula and molecular weight (C9H13BrO, MW 217.1) but differ fundamentally in substitution position . The 5,5-gem-dimethyl substitution positions the quaternary carbon distal to the reactive bromovinyl aldehyde site, whereas the 4,4-dimethyl isomer places the gem-dimethyl group adjacent to the reaction center, creating distinct steric environments. This positional difference directly impacts conformational preferences of the cyclohexene ring system and the approach trajectory of coupling partners or nucleophiles. Notably, the 4,4-dimethyl isomer has been specifically utilized in Venetoclax-related synthetic intermediates, indicating divergent industrial application pathways .

Regiochemistry Steric effects Conformational analysis

Halogen-Dependent Reactivity: Bromo vs. Chloro Analog in Palladium-Catalyzed Cross-Coupling

The vinyl bromide in 2-bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9) confers superior reactivity in palladium-catalyzed cross-coupling compared to the corresponding 2-chloro analog (CAS 105854-65-7) . Vinyl bromides undergo oxidative addition to Pd(0) significantly faster than vinyl chlorides due to the weaker C-Br bond (bond dissociation energy: C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) [1]. This kinetic advantage enables milder reaction conditions, broader functional group tolerance, and higher conversion rates in Suzuki, Heck, and Sonogashira couplings. While specific comparative coupling yields for this exact compound pair are not publicly available, the class-level reactivity difference is well-established across bromovinyl aldehyde chemistry: 2-bromo-cyclohexenecarbaldehydes have been extensively validated as privileged substrates for palladium-catalyzed transformations, whereas chloro analogs often require harsher conditions or specialized ligand systems to achieve comparable conversions [1].

Cross-coupling Oxidative addition Catalysis

Conjugated vs. Non-Conjugated Aldehyde: Orthogonal Reactivity Profile

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde features an α-bromo-α,β-unsaturated aldehyde motif, which creates orthogonal reactivity not available in saturated analogs such as 2-bromo-5,5-dimethylcyclohexane-1-carbaldehyde [1]. The conjugated system enables tandem or sequential transformations wherein the vinyl bromide participates in cross-coupling while the α,β-unsaturated aldehyde serves as an electrophile for Michael additions, as a dienophile in Diels-Alder cycloadditions, or as a substrate for condensation with hydrazines/hydroxylamines to form heterocycles. In contrast, the saturated analog lacks the conjugated π-system and thus cannot participate in pericyclic reactions or conjugate additions [1]. The bifunctional nature of the conjugated bromovinyl aldehyde scaffold has been extensively exploited for constructing complex polycyclic frameworks and heterocyclic systems of medicinal relevance [2].

Conjugation Electrophilicity Synthetic versatility

Commercial Availability and Purity Specification: Standardized Procurement Benchmark

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9) is commercially available from multiple established chemical suppliers (MolCore, Bide Pharm, CATSYN, among others) with a standardized purity specification of NLT 98% . Suppliers provide batch-specific analytical documentation including NMR, HPLC, and GC spectra . In contrast, the 2-chloro analog (CAS 105854-65-7) is typically offered at 95% purity with more limited vendor availability, and the 4,4-dimethyl regioisomer (CAS 251980-67-3) is available at 95% purity through fewer commercial channels . The 98% purity benchmark for CAS 1053265-66-9 represents a meaningful 3% absolute purity advantage over 95%-grade analogs, which can be critical for reactions sensitive to impurities or when telescoping multiple steps without intermediate purification.

Commercial availability Purity specification Quality control

2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS 1053265-66-9): Evidence-Based Research and Industrial Application Scenarios


TGR5 Agonist Lead Optimization for Metabolic Disease Drug Discovery

This compound serves as a key synthetic intermediate in the construction of 5,5-dimethylcyclohexyl-1-ene derivatives evaluated as TGR5 agonists for type 2 diabetes and metabolic syndrome applications [1]. The 76% yielding Vilsmeier-Haack bromoformylation route from 4,4-dimethylcyclohexanone enables efficient multigram-scale preparation of the bromovinyl aldehyde building block, which subsequently undergoes palladium-catalyzed cross-coupling to install aryl or heteroaryl substituents at the vinyl position. The aldehyde functionality is then exploited for reductive amination or condensation to introduce amine-containing pharmacophores . The 5,5-gem-dimethyl substitution is structurally essential for modulating lipophilicity (LogP ≈ 3.04) and conformational constraints within the TGR5 binding pocket.

Palladium-Catalyzed Polycyclic Framework Construction via Tandem Cross-Coupling/Cyclization Sequences

The bifunctional α-bromo-α,β-unsaturated aldehyde architecture enables orthogonal reactivity in palladium-catalyzed tandem sequences [1]. The vinyl bromide undergoes Suzuki or Heck coupling to introduce aromatic or olefinic moieties, while the conjugated aldehyde participates in subsequent intramolecular cyclizations (e.g., aldol condensations, Knoevenagel reactions, or heterocycle formations). This tandem reactivity profile, validated across the broader 2-bromo-cyclohexenecarbaldehyde class, permits rapid assembly of polycyclic frameworks relevant to natural product synthesis and medicinal chemistry [1]. The 5,5-gem-dimethyl substitution introduces steric bulk that can influence cyclization regioselectivity and product stereochemistry, a feature distinct from unsubstituted or 4,4-dimethyl analogs.

Heterocyclic Building Block for Pyrazole, Isoxazole, and Pyrimidine Synthesis

The α,β-unsaturated aldehyde moiety is highly electrophilic and undergoes facile condensation with hydrazines, hydroxylamines, and amidines to yield pyrazoles, isoxazoles, and pyrimidines, respectively [1]. The presence of the vinyl bromide at the α-position allows subsequent diversification of the heterocyclic scaffold via cross-coupling, enabling modular library synthesis. This orthogonal reactivity profile—aldehyde for heterocycle formation, bromide for cross-coupling—is not accessible with saturated bromo-aldehyde analogs (e.g., 2-bromo-5,5-dimethylcyclohexane-1-carbaldehyde), which lack the conjugated aldehyde required for many condensation-based heterocycle syntheses. The 98% commercial purity specification ensures reliable condensation outcomes without side reactions from aldehyde oxidation byproducts or halogen contaminants.

Procurement for Custom Synthesis and CRO-Mediated Scale-Up Campaigns

For contract research organizations (CROs) and pharmaceutical development teams executing multi-step synthetic campaigns, procurement of CAS 1053265-66-9 is justified by its well-documented 76% yield synthetic route [1], multiple vendor availability at 98% purity with analytical documentation , and established precedence as a pharmaceutical intermediate in patented metabolic disease programs [2]. The compound's MDL number (MFCD16657670) and standardized InChI Key (WDLIXFKCKLKMTD-UHFFFAOYSA-N) ensure unambiguous identity across procurement systems, reducing supply chain errors. The 76% versus 57-58% yield advantage over alternative synthetic approaches translates to measurable cost-of-goods reductions in custom synthesis campaigns, while the bromine versus chlorine reactivity advantage avoids the need for specialized high-temperature or high-catalyst-loading coupling conditions.

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